molecular formula C20H22S2 B12615694 5-Hexyl-5'-phenyl-2,2'-bithiophene CAS No. 916664-69-2

5-Hexyl-5'-phenyl-2,2'-bithiophene

Cat. No.: B12615694
CAS No.: 916664-69-2
M. Wt: 326.5 g/mol
InChI Key: WXLNJZUUWIULFS-UHFFFAOYSA-N
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Description

5-Hexyl-5’-phenyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The addition of hexyl and phenyl groups to the bithiophene core enhances its solubility and electronic properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5’-phenyl-2,2’-bithiophene typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling reactions.

    Introduction of Hexyl and Phenyl Groups: The hexyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions can be carried out using Grignard reagents or organolithium compounds under controlled conditions.

Industrial Production Methods

Industrial production of 5-Hexyl-5’-phenyl-2,2’-bithiophene may involve large-scale coupling reactions using automated reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-5’-phenyl-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted bithiophenes.

Scientific Research Applications

5-Hexyl-5’-phenyl-2,2’-bithiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Mechanism of Action

The mechanism of action of 5-Hexyl-5’-phenyl-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s electronic properties allow it to participate in electron transfer processes, influencing various biochemical pathways. Its ability to form π-π interactions with aromatic residues in proteins contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexyl-2,2’-bithiophene
  • 5-Phenyl-2,2’-bithiophene
  • 5-Hexyl-5’-methyl-2,2’-bithiophene

Uniqueness

5-Hexyl-5’-phenyl-2,2’-bithiophene stands out due to the combined presence of hexyl and phenyl groups, which enhance its solubility and electronic properties. This makes it more versatile in applications compared to its analogs, which may lack one of these substituents.

Properties

CAS No.

916664-69-2

Molecular Formula

C20H22S2

Molecular Weight

326.5 g/mol

IUPAC Name

2-hexyl-5-(5-phenylthiophen-2-yl)thiophene

InChI

InChI=1S/C20H22S2/c1-2-3-4-8-11-17-12-13-19(21-17)20-15-14-18(22-20)16-9-6-5-7-10-16/h5-7,9-10,12-15H,2-4,8,11H2,1H3

InChI Key

WXLNJZUUWIULFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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